Tert-butyl 8,10-dioxo-2,7-diazaspiro[4.5]decane-2-carboxylate
Description
Tert-butyl 8,10-dioxo-2,7-diazaspiro[4.5]decane-2-carboxylate is a spirocyclic compound featuring a fused bicyclic system with two nitrogen atoms (2,7-diazaspiro) and two ketone groups (8,10-dioxo). The tert-butyl carbamate (Boc) group at position 2 enhances its stability and solubility, making it a valuable intermediate in medicinal chemistry, particularly for protease inhibition and peptide mimetics .
Properties
IUPAC Name |
tert-butyl 6,8-dioxo-2,9-diazaspiro[4.5]decane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4/c1-12(2,3)19-11(18)15-5-4-13(8-15)7-14-10(17)6-9(13)16/h4-8H2,1-3H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCRPJXQMHUCTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CNC(=O)CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 8,10-dioxo-2,7-diazaspiro[45]decane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis of the ester group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity levels. The choice of solvents and catalysts can significantly impact the yield and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 8,10-dioxo-2,7-diazaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The dioxo functionality in the compound can be further oxidized to introduce additional oxygen-containing groups.
Reduction: The compound can be reduced to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or alcohols, along with suitable solvents and temperatures, are employed in substitution reactions.
Major Products Formed:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Reduced products may include alcohols or amines.
Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 8,10-dioxo-2,7-diazaspiro[4.5]decane-2-carboxylate is a spiro compound with the molecular formula C13H20N2O4 and a molecular weight of 268.31 g/mol . Spiro compounds feature a unique bicyclic structure where two rings connect through a single atom. This compound, characterized by its tert-butyl group and dioxo functionality, is a valuable intermediate in organic synthesis and various industrial applications.
Scientific Research Applications
This compound is a versatile intermediate applicable in chemistry, biology, medicine, and industry.
Chemistry
- Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
Biology
- Enzyme Inhibitors and Receptor Ligands: This compound is useful in biological research, especially for studying enzyme inhibitors and receptor ligands. Its structural features allow for designing molecules that interact with specific biological targets, which can help in creating new therapeutic agents.
Medicine
- Drug Development: this compound can be employed as a building block in synthesizing drug candidates. Its capacity to undergo various chemical transformations makes it a valuable precursor in designing new drugs with improved efficacy and safety profiles.
Industry
- Production of Polymers and Resins: The compound is used in the chemical industry to produce polymers, resins, and other materials. Its reactivity and stability make it suitable for various industrial processes.
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Oxidation: The dioxo functionality can be further oxidized to introduce additional oxygen-containing groups. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). Resulting products may include carboxylic acids or ketones.
- Reduction: The compound can be reduced to remove oxygen atoms or convert double bonds to single bonds. Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are often used. Reduced products may include alcohols or amines.
- Substitution: It can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule. Nucleophiles like amines or alcohols, along with appropriate solvents and temperatures, are used in substitution reactions. Substitution reactions can yield various derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism by which tert-butyl 8,10-dioxo-2,7-diazaspiro[4.5]decane-2-carboxylate exerts its effects depends on its specific application. In the context of enzyme inhibition, the compound may bind to the active site of an enzyme, preventing the substrate from binding and thus inhibiting the enzyme's activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Table 1: Comparison of Diazaspirodecane Derivatives
Key Observations :
- The 8,10-dioxo variant introduces additional polarity and hydrogen-bonding capacity compared to non-oxo analogs like CAS 336191-17-4, likely affecting solubility and target binding .
- Fluorinated derivatives (e.g., CAS 1221818-66-1) prioritize metabolic stability, whereas oxo groups may influence reactivity in nucleophilic environments .
Table 2: Property Comparison
Notes:
- Fluorinated derivatives (e.g., CAS 1221818-66-1) exhibit higher LogP values, favoring membrane penetration .
Biological Activity
Tert-butyl 8,10-dioxo-2,7-diazaspiro[4.5]decane-2-carboxylate (CAS: 1312815-06-7) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H20N2O4
- Molecular Weight : 268.32 g/mol
- IUPAC Name : this compound
- Purity : Typically reported as 97% .
The compound features a spirocyclic structure, which is known to influence its biological properties significantly. The presence of the diaza moiety (two nitrogen atoms in the ring) may contribute to its interaction with biological targets.
Antimicrobial Activity
Research has indicated that compounds with similar structural characteristics exhibit antimicrobial properties. For instance, studies on related diazaspiro compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also possess antimicrobial activity .
Inhibition of Enzymatic Activity
Inhibitory effects on specific enzymes have been observed in related compounds. For example, some diazaspiro derivatives have been documented to inhibit the Type III secretion system (T3SS) in pathogenic bacteria, which is crucial for their virulence . This suggests that this compound might also interact with similar pathways.
Case Studies and Research Findings
- Synthesis and Screening for Bioactivity :
- Structure-Activity Relationship (SAR) :
- Potential Pharmacological Applications :
Summary Table of Biological Activities
Q & A
Basic: What are the recommended handling and storage protocols to ensure safety and stability of this compound?
Answer:
- Handling Precautions :
- Avoid skin/eye contact and inhalation of dust or aerosols. Use fume hoods or local exhaust ventilation to minimize exposure .
- Wear nitrile gloves (inspected for integrity), safety goggles, and lab coats. Contaminated gloves must be disposed of according to hazardous waste protocols .
- Storage :
- Fire/Spill Response :
- Use water spray, alcohol-resistant foam, or CO₂ for fires. Decomposition products include carbon monoxide and nitrogen oxides, requiring self-contained breathing apparatus (SCBA) for responders .
- For spills, evacuate the area, collect material using non-sparking tools, and dispose via licensed waste management services .
Basic: What synthetic methodologies are documented for related diazaspiro compounds, and how can they inform synthesis of this compound?
Answer:
- Key Reactions :
- Optimization Tips :
Basic: What stability data are available for this compound under varying conditions?
Answer:
- Thermal Stability :
- Light/Humidity Sensitivity :
- No explicit data, but related spiro compounds show sensitivity to prolonged UV exposure. Store in amber glass vials with desiccants (e.g., silica gel) .
- Solution Stability :
Advanced: How should researchers resolve contradictions in hazard classifications across safety data sheets (SDS)?
Answer:
- Case Study :
- Methodology :
- Cross-Referencing : Compare SDS from multiple suppliers and prioritize data from peer-reviewed studies.
- Experimental Validation :
- Conduct acute toxicity assays (e.g., OECD 423 for oral toxicity in rodents).
- Perform in vitro irritancy tests (e.g., EpiDerm™ for skin corrosion) .
3. Risk Assessment : Apply the precautionary principle—assume higher hazard potential until contradictory data are resolved .
Advanced: How to design a toxicity profiling study given limited ecotoxicological and chronic exposure data?
Answer:
- Tiered Approach :
- Assess cytotoxicity (MTT assay) in human hepatocyte (HepG2) and renal (HEK293) cell lines.
- Evaluate genotoxicity via Ames test or Comet assay .
3. In Vivo Studies : - Acute oral toxicity (OECD 425) in rats, focusing on organ-specific effects (e.g., liver/kidney histopathology).
- Environmental fate analysis: Aerobic biodegradation (OECD 301B) and aquatic toxicity (Daphnia magna EC₅₀) .
Advanced: What analytical techniques are recommended for structural elucidation and purity assessment?
Answer:
- Structural Confirmation :
- Purity Assessment :
Advanced: How to analyze thermal decomposition pathways and implications for reaction scalability?
Answer:
- Techniques :
- Pathway Inference :
- Scalability Considerations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
